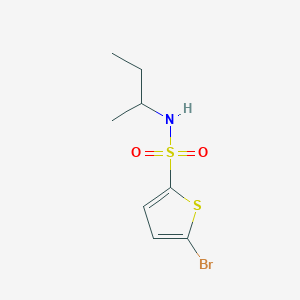![molecular formula C17H19FN2O3S B296909 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide](/img/structure/B296909.png)
2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FMA, and it has been found to possess unique properties that make it useful in various medical applications.
Mécanisme D'action
FMA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins. Prostaglandins are known to play a role in pain, inflammation, and fever, and their inhibition by FMA results in the reduction of these symptoms.
Biochemical and Physiological Effects:
FMA has been shown to reduce inflammation, pain, and fever in various animal models. It has also been found to possess antitumor activity, inhibiting the growth and proliferation of cancer cells. FMA has been shown to have a low toxicity profile, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMA is its low toxicity profile, making it safe for use in laboratory experiments. Additionally, FMA has been found to possess unique properties that make it useful in various medical applications. However, the synthesis of FMA is complex and requires specialized equipment and expertise, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are several future directions for the study of FMA. One potential application is its use in the treatment of cancer, where it has been found to possess antitumor activity. Additionally, FMA may have potential applications in the treatment of pain and inflammation, where it has been found to possess analgesic and anti-inflammatory properties. Further studies are needed to fully understand the potential applications of FMA in various medical fields.
Méthodes De Synthèse
The synthesis of FMA involves the reaction of 3-fluoroaniline with methylsulfonyl chloride, followed by the addition of N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a base, typically sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization to obtain pure FMA.
Applications De Recherche Scientifique
FMA has been extensively studied for its potential applications in various medical fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of pain and fever. Additionally, FMA has been shown to possess antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
Formule moléculaire |
C17H19FN2O3S |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(3-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-13(14-7-4-3-5-8-14)19-17(21)12-20(24(2,22)23)16-10-6-9-15(18)11-16/h3-11,13H,12H2,1-2H3,(H,19,21) |
Clé InChI |
SWDRLJHGCIGFTJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)

![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)
![N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)
![N-(3-ethoxypropyl)-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296847.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B296849.png)